N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]furan-2-carboxamide
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Overview
Description
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]furan-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target similar biological entities.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets
Biochemical Pathways
Given the anti-infective activities associated with 1,2,4-oxadiazoles , it’s plausible that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition.
Result of Action
Given the anti-infective activities associated with 1,2,4-oxadiazoles , it’s plausible that this compound may exert its effects by inhibiting the growth or activity of infectious agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, aldehydes, and cyclic anhydrides, in the presence of a base like NaOH in a DMSO medium .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene and furan rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving heterocyclic compounds.
Medicine: Possible applications in drug development, particularly for diseases where heterocyclic compounds have shown efficacy.
Industry: Use in the development of new materials, such as polymers or dyes, due to its unique structural properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with oxadiazole, thiophene, and furan rings. Examples include:
1,2,4-Oxadiazole derivatives: Known for their pharmacological activities.
Thiophene derivatives: Used in organic electronics and pharmaceuticals.
Furan derivatives: Found in various natural products and synthetic drugs
Uniqueness
The uniqueness of N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]furan-2-carboxamide lies in its combination of three different heterocyclic rings, which can confer unique chemical and biological properties
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-13(10-2-1-6-19-10)15-9-5-7-21-11(9)14-16-12(17-20-14)8-3-4-8/h1-2,5-8H,3-4H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKYSYHMQMUKRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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